molecular formula C15H8Cl2F3N3O B12994196 2-(2-Chloro-4-(trifluoromethyl)phenyl)-5-(2-chlorophenyl)-1H-1,2,4-triazol-3(2H)-one

2-(2-Chloro-4-(trifluoromethyl)phenyl)-5-(2-chlorophenyl)-1H-1,2,4-triazol-3(2H)-one

Cat. No.: B12994196
M. Wt: 374.1 g/mol
InChI Key: CTDHKWJMSSFAEO-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-(trifluoromethyl)phenyl)-5-(2-chlorophenyl)-1H-1,2,4-triazol-3(2H)-one is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

The synthesis of 2-(2-Chloro-4-(trifluoromethyl)phenyl)-5-(2-chlorophenyl)-1H-1,2,4-triazol-3(2H)-one involves several steps. One common method includes the reaction of 2-chloro-4-(trifluoromethyl)aniline with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then cyclized using hydrazine hydrate to yield the desired triazole compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-(2-Chloro-4-(trifluoromethyl)phenyl)-5-(2-chlorophenyl)-1H-1,2,4-triazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro groups, where nucleophiles such as amines or thiols replace the chlorine atoms.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the formation of corresponding carboxylic acids and amines.

Scientific Research Applications

2-(2-Chloro-4-(trifluoromethyl)phenyl)-5-(2-chlorophenyl)-1H-1,2,4-triazol-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-(trifluoromethyl)phenyl)-5-(2-chlorophenyl)-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of other compounds. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar compounds to 2-(2-Chloro-4-(trifluoromethyl)phenyl)-5-(2-chlorophenyl)-1H-1,2,4-triazol-3(2H)-one include other triazole derivatives such as fluconazole, itraconazole, and voriconazole. These compounds share a similar triazole ring structure but differ in their substituents, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H8Cl2F3N3O

Molecular Weight

374.1 g/mol

IUPAC Name

5-(2-chlorophenyl)-2-[2-chloro-4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-one

InChI

InChI=1S/C15H8Cl2F3N3O/c16-10-4-2-1-3-9(10)13-21-14(24)23(22-13)12-6-5-8(7-11(12)17)15(18,19)20/h1-7H,(H,21,22,24)

InChI Key

CTDHKWJMSSFAEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=O)N2)C3=C(C=C(C=C3)C(F)(F)F)Cl)Cl

Origin of Product

United States

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